

JC2-11: A Pan-Inflammasome Inhibitor Targeting NLRP3, NLRC4, and AIM2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JC2-11

Cat. No.: B12398964

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Inflammasomes are critical multiprotein complexes of the innate immune system that, upon activation, trigger inflammatory cascades through the activation of caspase-1 and subsequent maturation of pro-inflammatory cytokines such as interleukin-1 β (IL-1 β) and IL-18.

Dysregulation of inflammasome activity is implicated in a wide range of inflammatory diseases. **JC2-11**, a synthetic benzylideneacetophenone derivative of the chalcone family, has emerged as a potent pan-inflammasome inhibitor. This technical guide provides an in-depth overview of the effects of **JC2-11** on the NLRP3, NLRC4, and AIM2 inflammasomes, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to support further research and drug development efforts in this area.

Introduction to Inflammasomes

Inflammasomes are key signaling platforms that detect pathogenic microbes and sterile stressors, initiating an inflammatory response.[1] The canonical inflammasomes are typically composed of a sensor protein (e.g., NLRP3, NLRC4, AIM2), an adaptor protein (ASC), and an effector pro-caspase-1.[2] Assembly of the inflammasome leads to the auto-activation of caspase-1, which then cleaves pro-IL-1 β and pro-IL-18 into their mature, secreted forms.[1] This process can also induce a form of inflammatory cell death known as pyroptosis, mediated by gasdermin D (GSDMD).[1]

- **NLRP3 Inflammasome:** Activated by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), which trigger a two-step activation process of priming and activation.^{[3][4]}
- **NLRC4 Inflammasome:** Primarily recognizes bacterial components like flagellin and components of type III secretion systems.
- **AIM2 Inflammasome:** Senses cytosolic double-stranded DNA (dsDNA) from viral or bacterial pathogens.

Given their central role in inflammation, targeting inflammasomes presents a promising therapeutic strategy for various inflammatory disorders.

JC2-11: A Novel Pan-Inflammasome Inhibitor

JC2-11 is a chalcone derivative designed for enhanced antioxidant activity.^[5] Studies have demonstrated its potent inhibitory effects across multiple inflammasomes, identifying it as a candidate pan-inflammasome inhibitor.^{[1][5]} **JC2-11** has been shown to suppress the secretion of IL-1 β and lactate dehydrogenase (LDH), as well as the cleavage of caspase-1 and GSDMD in response to triggers for NLRP3, NLRC4, and AIM2 inflammasomes.^{[1][5]}

Mechanism of Action

The inhibitory action of **JC2-11** is multi-faceted:

- **Inhibition of Priming:** **JC2-11** can block the expression of inflammasome components during the initial priming step.^{[1][5]}
- **Reduction of Mitochondrial Reactive Oxygen Species (mROS):** It interrupts the production of mitochondrial ROS, a key upstream signaling event for NLRP3 activation.^{[1][5]}
- **Direct Caspase-1 Inhibition:** **JC2-11** has been shown to directly inhibit the activity of caspase-1.^{[1][5]}

Quantitative Data: Efficacy of JC2-11

The following tables summarize the quantitative data on the inhibitory effects of **JC2-11** on NLRP3, NLRC4, and AIM2 inflammasome activation in macrophages. Data is derived from

studies using bone marrow-derived macrophages (BMDMs) and PMA-differentiated THP-1 cells.[5]

Table 1: Effect of **JC2-11** on IL-1 β Secretion in Murine BMDMs

Inflammasome	Activator	JC2-11 Concentration (μ M)	Inhibition of IL-1 β Secretion (%)
NLRP3	ATP	10	Significant
20	Strong		
NLRC4	Flagellin	10	Significant
20	Strong		
AIM2	dsDNA	10	Significant
20	Strong		

Table 2: Effect of **JC2-11** on Cytotoxicity (LDH Release) in Murine BMDMs

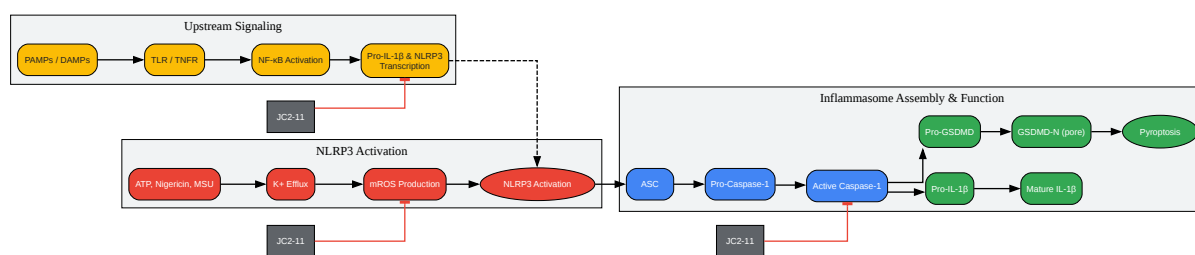
Inflammasome	Activator	JC2-11 Concentration (μ M)	Inhibition of LDH Release (%)
NLRP3	ATP	10	Significant
20	Strong		
NLRC4	Flagellin	10	Significant
20	Strong		
AIM2	dsDNA	10	Significant
20	Strong		

Table 3: Effect of **JC2-11** on IL-1 β Secretion in Human THP-1 Macrophages

Inflammasome	Activator	JC2-11 Concentration (μM)	Inhibition of IL-1 β Secretion
NLRP3	Nigericin	10, 20	Dose-dependent
MSU	10, 20	Dose-dependent	
ATP	10, 20	Dose-dependent	
NLRC4	Flagellin	10, 20	Dose-dependent
AIM2	dsDNA	10, 20	Dose-dependent

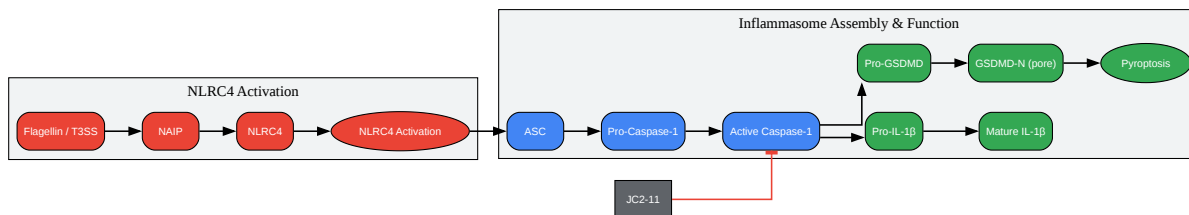
Signaling Pathways and Inhibition by JC2-11

The following diagrams illustrate the canonical activation pathways of the NLRP3, NLRC4, and AIM2 inflammasomes and the points of inhibition by **JC2-11**.



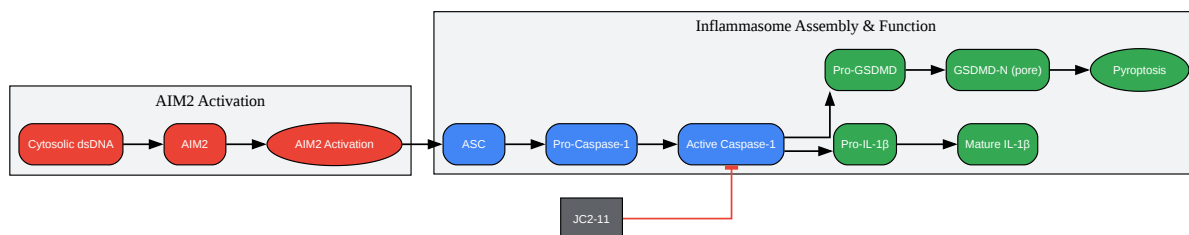
[Click to download full resolution via product page](#)

Caption: NLRP3 Inflammasome Pathway and Inhibition by **JC2-11**.



[Click to download full resolution via product page](#)

Caption: NLRC4 Inflammasome Pathway and Inhibition by **JC2-11**.



[Click to download full resolution via product page](#)

Caption: AIM2 Inflammasome Pathway and Inhibition by **JC2-11**.

Experimental Protocols

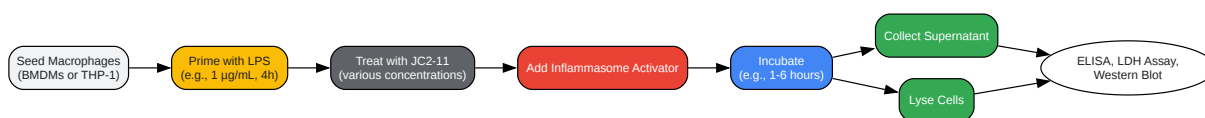
This section provides detailed methodologies for key experiments used to assess the effects of **JC2-11** on inflammasome activation.

Cell Culture and Differentiation

- Murine Bone Marrow-Derived Macrophages (BMDMs):
 - Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
 - Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days.
 - Replace the medium on day 3 and day 5.
 - On day 7, detach the differentiated macrophages for experiments.
- Human THP-1 Macrophages:
 - Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
 - To differentiate into macrophages, treat the cells with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.
 - After differentiation, replace the medium with fresh RPMI-1640 and allow the cells to rest for 24 hours before experiments.

Inflammasome Activation and Inhibition

The general workflow for inflammasome activation and inhibition studies is as follows:



[Click to download full resolution via product page](#)

Caption: General Experimental Workflow for Inflammasome Studies.

Activators:

- NLRP3: ATP (5 mM), Nigericin (10 μ M), Monosodium Urate (MSU) crystals (200 μ g/mL).
- NLRC4: Purified flagellin (1 μ g/mL) transfected with a suitable agent.
- AIM2: Poly(dA:dT) (1 μ g/mL) transfected with a suitable agent.

Measurement of IL-1 β Secretion (ELISA)

- Collect cell culture supernatants after the experimental treatment.
- Use a commercially available ELISA kit for mouse or human IL-1 β according to the manufacturer's instructions.
- Briefly, coat a 96-well plate with a capture antibody overnight at 4°C.
- Block the plate with a blocking buffer for 1-2 hours at room temperature.
- Add standards and samples to the wells and incubate for 2 hours at room temperature.
- Add a biotinylated detection antibody and incubate for 1 hour at room temperature.
- Add streptavidin-HRP and incubate for 30 minutes at room temperature.
- Add a TMB substrate solution and incubate in the dark until a color develops.
- Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

Cytotoxicity Assay (LDH Release)

- Collect cell culture supernatants.
- Use a commercial LDH cytotoxicity assay kit.
- Transfer 50 μ L of supernatant to a new 96-well plate.
- Add the reaction mixture provided in the kit to each well.

- Incubate the plate at room temperature for 30 minutes, protected from light.
- Measure the absorbance at 490 nm.
- Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with Triton X-100).

Western Blot for Caspase-1 and GSDMD Cleavage

- After treatment, lyse the cells in RIPA buffer containing protease inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against caspase-1 (p20 subunit for active form) and GSDMD (N-terminal fragment for cleaved form) overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescence substrate and an imaging system.

Measurement of Mitochondrial ROS (mROS)

- After priming and treatment with **JC2-11**, load the cells with a mitochondrial-specific fluorescent ROS indicator (e.g., MitoSOX Red) for 15-30 minutes at 37°C.
- Wash the cells to remove excess dye.
- Add the inflammasome activator.
- Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.

In Vivo Model of LPS-Induced Inflammation

- Administer **JC2-11** (e.g., 250 μ g/mouse) to C57BL/6 mice via intraperitoneal (IP) injection.
- After a specified time, challenge the mice with an IP injection of LPS (e.g., 100 μ g/mouse).
- At a designated time point post-LPS injection (e.g., 6 hours), collect peritoneal lavage fluid.
- Measure the concentration of IL-1 β in the peritoneal fluid by ELISA.

Conclusion

JC2-11 demonstrates significant promise as a pan-inflammasome inhibitor, effectively targeting the NLRP3, NLRC4, and AIM2 inflammasomes through multiple mechanisms. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of **JC2-11** and other inflammasome modulators in a variety of inflammatory diseases. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. nuchemsciences.com [nuchemsciences.com]
 2. JC2-11, a benzylideneacetophenone derivative, attenuates inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
 3. mcb.berkeley.edu [mcb.berkeley.edu]
 4. The Standard Inflammasome Antibodies for Western Blotting - Bio-Connect [bio-connect.nl]
 5. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JC2-11: A Pan-Inflammasome Inhibitor Targeting NLRP3, NLRC4, and AIM2]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12398964#jc2-11-and-its-effects-on-nlrp3-nlrc4-and-aim2-inflammasomes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com